![molecular formula C11H14Cl2O2 B14585757 4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one CAS No. 61306-45-4](/img/structure/B14585757.png)
4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one is a chemical compound with a complex structure that includes a cyclohexadienone core substituted with butan-2-yloxy, dichloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a cyclohexadienone derivative, followed by the introduction of the butan-2-yloxy group through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Butan-2-yl)oxy]-2-chloro-4-methylcyclohexa-2,5-dien-1-one
- 4-[(Butan-2-yl)oxy]-2,6-dichloro-4-ethylcyclohexa-2,5-dien-1-one
- 4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-ol
Uniqueness
4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61306-45-4 |
|---|---|
Molecular Formula |
C11H14Cl2O2 |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
4-butan-2-yloxy-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Cl2O2/c1-4-7(2)15-11(3)5-8(12)10(14)9(13)6-11/h5-7H,4H2,1-3H3 |
InChI Key |
JHZRKHZTAVWIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



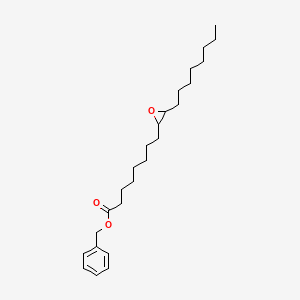

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
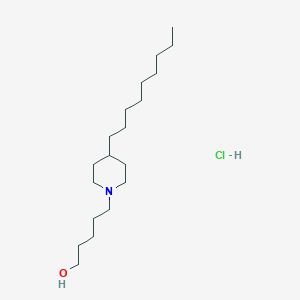
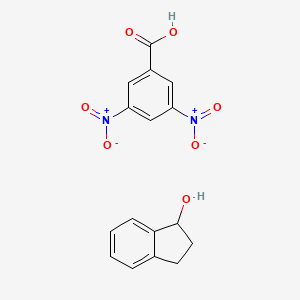
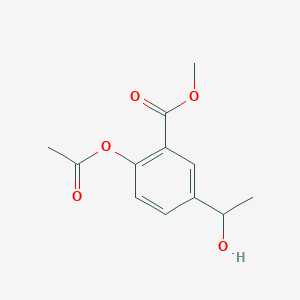

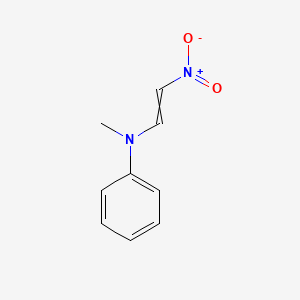

![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
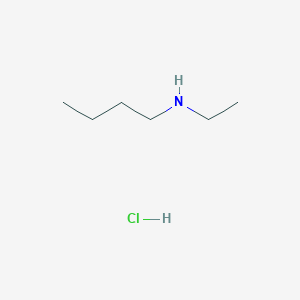
![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
